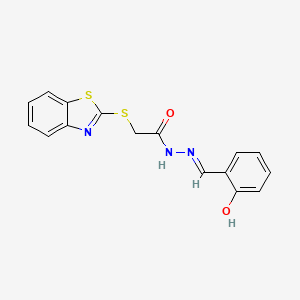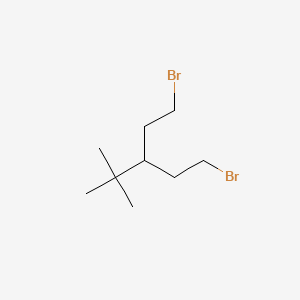
1-(3-Chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cloro-2-metilfenil)-3-(3-cloro-4-metilfenil)urea es un compuesto orgánico caracterizado por la presencia de dos grupos metilfenilo clorados unidos a una unidad de urea
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-Cloro-2-metilfenil)-3-(3-cloro-4-metilfenil)urea generalmente implica la reacción de 3-cloro-2-metilamina con 3-cloro-4-metilamina en presencia de un agente de acoplamiento adecuado, como el carbonildiimidazol o el fosgeno. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tolueno bajo condiciones controladas de temperatura para asegurar la formación del derivado de urea deseado.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, pueden optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-Cloro-2-metilfenil)-3-(3-cloro-4-metilfenil)urea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de quinonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado la formación de aminas.
Sustitución: Los anillos aromáticos clorados pueden sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Quinonas.
Reducción: Aminas.
Sustitución: Derivados de urea sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de ciertas enfermedades.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Cloro-2-metilfenil)-3-(3-cloro-4-metilfenil)urea involucra su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a varios efectos biológicos. Las vías exactas e interacciones moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(3-Cloro-2-metilfenil)-3-(4-clorofenil)urea
- 1-(3-Cloro-2-metilfenil)-3-(3-clorofenil)urea
- 1-(3-Cloro-2-metilfenil)-3-(2-clorofenil)urea
Singularidad
1-(3-Cloro-2-metilfenil)-3-(3-cloro-4-metilfenil)urea es único debido a la posición específica de los grupos cloro y metilo en los anillos aromáticos, lo que puede influir en su reactividad química y actividad biológica. Esta singularidad estructural puede resultar en propiedades y aplicaciones distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C15H14Cl2N2O |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
1-(3-chloro-2-methylphenyl)-3-(3-chloro-4-methylphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-6-7-11(8-13(9)17)18-15(20)19-14-5-3-4-12(16)10(14)2/h3-8H,1-2H3,(H2,18,19,20) |
Clave InChI |
PCBNWTVPUXQLTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)



